3-Hexyn-2-one 3-Hexyn-2-one
Brand Name: Vulcanchem
CAS No.: 1679-36-3
VCID: VC21236088
InChI: InChI=1S/C6H8O/c1-3-4-5-6(2)7/h3H2,1-2H3
SMILES: CCC#CC(=O)C
Molecular Formula: C6H8O
Molecular Weight: 96.13 g/mol

3-Hexyn-2-one

CAS No.: 1679-36-3

Cat. No.: VC21236088

Molecular Formula: C6H8O

Molecular Weight: 96.13 g/mol

* For research use only. Not for human or veterinary use.

3-Hexyn-2-one - 1679-36-3

Specification

CAS No. 1679-36-3
Molecular Formula C6H8O
Molecular Weight 96.13 g/mol
IUPAC Name hex-3-yn-2-one
Standard InChI InChI=1S/C6H8O/c1-3-4-5-6(2)7/h3H2,1-2H3
Standard InChI Key LTAPKZGQTMVYMX-UHFFFAOYSA-N
SMILES CCC#CC(=O)C
Canonical SMILES CCC#CC(=O)C

Introduction

Chemical Identity and Structure

Basic Chemical Information

3-Hexyn-2-one possesses a six-carbon backbone with a ketone group at position 2 and a triple bond between positions 3 and 4. The basic chemical information for this compound is summarized in the table below:

ParameterValue
Molecular FormulaC₆H₈O
Molecular Weight96.13 g/mol
CAS Registry Number1679-36-3
IUPAC NameHex-3-yn-2-one
Chemical ClassYnones

The molecular weight has been precisely determined as 96.1271 g/mol according to standard calculations , though it is commonly rounded to 96.13 g/mol for practical purposes .

Structural Representation

The structure of 3-hexyn-2-one can be represented using various chemical notations:

Notation TypeRepresentation
SMILESCCC#CC(=O)C
InChIKeyLTAPKZGQTMVYMX-UHFFFAOYSA-N
InChIInChI=1S/C6H8O/c1-3-4-5-6(2)7/h3H2,1-2H3

The compound features an ethyl group (CH₃CH₂-) attached to one end of the triple bond, while the other end connects to a methyl ketone moiety (CH₃CO-) . This arrangement creates a linear carbon chain with specific reactivity patterns dictated by both the triple bond and the carbonyl group.

Synonyms and Alternative Nomenclature

Several synonyms and alternative names exist for 3-hexyn-2-one in the chemical literature and commercial catalogs:

SynonymSource
2-Oxo-3-hexyne
1-Butynyl methyl ketone
ACMC-209dxd
Hex-3-yn-2-one

These alternative designations reflect different naming conventions or emphasize different structural aspects of the molecule. The IUPAC preferred name is hex-3-yn-2-one, which systematically indicates the positions of the functional groups within the carbon chain .

Physical Properties

Bulk Properties

The physical state and bulk properties of 3-hexyn-2-one are important for handling, storage, and application considerations:

PropertyValueReference
Physical State (at 25°C)Liquid
Boiling Point77°C
Density0.880 g/mL
Molar Volume109.2 mL/mol

These properties indicate that 3-hexyn-2-one is a relatively volatile liquid with a moderate boiling point. The density value of 0.880 g/mL shows that it is less dense than water, which is consistent with many organic compounds containing carbon-carbon unsaturation .

Spectroscopic Properties

Spectroscopic parameters play a crucial role in the identification and characterization of 3-hexyn-2-one:

PropertyValueReference
Refractive Index1.441
Molecular Refractive Power28.85 mL/mol

The refractive index of 1.441 is characteristic of organic compounds with similar structural features. This value is useful for quality control and compound identification purposes .

Chemical Synthesis

Synthetic Routes

One documented synthetic approach for producing 3-hexyn-2-one involves a multi-step reaction starting from 1-hexen-3-yne. The synthesis proceeds through the following steps:

  • Initial substrate: 1-hexen-3-yne

  • Treatment with ethanolic potassium hydroxide (KOH) solution

  • Reaction with aqueous sulfuric acid in the presence of hydroquinone as a stabilizer

This synthetic route has been referenced in scientific literature dating back to 1953, as documented by Petrow and Porfir'ewa in Doklady Akademii Nauk SSSR . The specific yield for this synthesis has not been reported in the available search results, but the multi-step approach suggests moderate complexity in the preparation of this compound.

Related Compounds

In comparing 3-hexyn-2-one with structurally related compounds, it's important to note the distinction from similar molecules such as 3-hexen-2-one (C₆H₁₀O), which contains a double bond instead of a triple bond at the 3-position. 3-Hexen-2-one is classified as an enone rather than an ynone and has different chemical properties and reactivity patterns .

The structural difference between these compounds is reflected in their molecular weights (98.14 g/mol for 3-hexen-2-one versus 96.13 g/mol for 3-hexyn-2-one), as well as in their SMILES notations (CC/C=C/C(=O)C for 3-hexen-2-one compared to CCC#CC(=O)C for 3-hexyn-2-one) .

Hazard CodeStatementNotification PercentageReference
H226Flammable liquid and vapor85.7%
H302Harmful if swallowed85.7%
H315Causes skin irritation85.7%
H318Causes serious eye damage71.4%
H332Harmful if inhaled71.4%
H335May cause respiratory irritation71.4%
H301Toxic if swallowed14.3%
H312Harmful in contact with skin14.3%
H319Causes serious eye irritation14.3%
H412Harmful to aquatic life with long lasting effects14.3%

The percentages indicate the proportion of notifying companies that included each hazard statement in their classification. The higher percentages suggest greater consensus regarding certain hazards, particularly flammability, oral toxicity, and skin/eye irritation .

Hazard Classes and Categories

The compound is classified into specific GHS hazard classes and categories:

Hazard ClassCategoryNotification PercentageReference
Flammable LiquidsCategory 385.7%
Acute Toxicity (Oral)Category 485.7%
Skin IrritationCategory 285.7%
Eye DamageCategory 171.4%
Acute Toxicity (Inhalation)Category 471.4%
Specific Target Organ Toxicity - Single ExposureCategory 3 (Respiratory)71.4%
Acute Toxicity (Oral)Category 314.3%
Acute Toxicity (Dermal)Category 414.3%
Eye IrritationCategory 214.3%
Chronic Aquatic ToxicityCategory 314.3%

These classifications are based on aggregated data from seven reports by companies from four notifications to the ECHA Chemical & Labeling Inventory. The differences in notifications may result from variations in impurities, additives, or other factors that affect the hazard profile of commercial samples .

SupplierPurityQuantityPriceReference
TCI America≥95.0% (GC)1 mL$144.17
TCI America≥95.0% (GC)5 mL$408.83
Chemical Book Listed SupplierNot specified1 mL$36.00

The significant price difference between suppliers suggests variations in purity, quality control, or market positioning. For research-grade applications, higher purity products from established suppliers may be preferred despite the premium price .

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